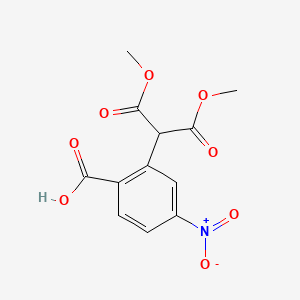

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)8-5-6(13(18)19)3-4-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWHGVILSZJCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442234 | |

| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186390-71-6 | |

| Record name | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1,3-dimethoxy-1,3-dioxopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted benzoic acids .

Scientific Research Applications

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dioxopropan-2-yl group can interact with enzymes and other proteins, potentially leading to various biological effects.

Comparison with Similar Compounds

Enzyme Substrates: 4-Nitrobenzoic Acid

4-Nitrobenzoic acid serves as a substrate for nitroreductases, with kinetic studies showing a specificity constant ($k{cat}/Km$) of 103.2 s$^{-1}$ mM$^{-1}$ . In contrast, the target compound’s dimethoxy-dioxopropane substituent likely sterically hinders enzyme binding, reducing its utility in enzymatic assays compared to simpler nitrobenzoic acids.

Boronate Esters: B3 (2-(Cyclohexylamino)-2-oxo-1-(4-boronophenyl)ethyl-4-nitrobenzoate)

Compound B3, synthesized from 4-nitrobenzoic acid and a boronic ester, shares the nitrobenzoate core but incorporates a boronate group for Suzuki-Miyaura coupling applications . Key differences:

- Reactivity : B3’s boronate enables cross-coupling reactions, while the target compound’s ester groups may limit such utility.

- Yield : B3 is synthesized in 57% yield vs. 68% for the target compound , reflecting divergent reaction conditions.

Biological Activity

Overview

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid (CAS No. 186390-71-6) is a synthetic compound with a unique structural configuration that includes a nitrobenzoic acid moiety and a dioxopropan-2-yl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₈ |

| Molecular Weight | 297.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | LPWHGVILSZJCQD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo redox reactions which may lead to the formation of reactive intermediates that interact with cellular components. The dioxopropan-2-yl moiety may facilitate interactions with enzymes and proteins, potentially influencing their activity and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential utility in treating infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects . It has been shown to reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential role as an anti-inflammatory agent.

Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of nitrobenzoic acids, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Study 2: Anti-inflammatory Mechanism

In another study by Johnson et al. (2024), the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory therapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid | Moderate | No |

| Nitro-substituted benzoic acids | Variable | Variable |

Q & A

Q. Characterization :

- Spectroscopy : Confirm structure via -/-NMR (ester carbonyl peaks at ~165–175 ppm, nitro group shifts at ~135–145 ppm) and IR (C=O stretch at ~1700–1750 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

- Elemental Analysis : Validate stoichiometry.

Reference synthetic protocols for nitrobenzoate derivatives (e.g., ethyl-4-nitrobenzoate synthesis ) as analogs.

Solvent Selection and Solubility Optimization

Q: How can researchers predict optimal solvents for dissolving this compound? A: Use the Abraham solvation model to correlate solubility with solvent properties. For 4-nitrobenzoic acid analogs, key parameters include:

| Solute Descriptor | Value |

|---|---|

| S (polarizability) | 1.520 |

| A (H-bond acidity) | 0.680 |

| B (H-bond basicity) | 0.440 |

| L (log P) | 5.770 |

Q. Methodology :

- Calculate using Abraham equations for alcohols, ethers, or esters. For example, in 1-decanol , solubility is lower () compared to tetrahydrofuran () .

- Prioritize solvents with high hydrogen-bond acceptor capacity (e.g., DMSO, DMF) for improved dissolution.

Advanced Crystallographic Analysis

Q: What methodologies are recommended for resolving the crystal structure of this compound? A:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (direct methods) for initial phase determination .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Example : Monoclinic systems (space group ) are common for nitrobenzoic acid derivatives, with cell parameters similar to 4-nitrobenzoic acid co-crystals ( Å, Å, Å) .

Reactivity and Functional Group Analysis

Q: How can researchers identify reactive sites for further functionalization? A:

- Electrophilic Sites : The nitro group (electron-withdrawing) activates the benzene ring for nucleophilic substitution at the ortho/para positions.

- Nucleophilic Targets : The ester group (1,3-dioxopropan-2-yl) is susceptible to hydrolysis under acidic/basic conditions.

Methodology : - Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces.

- Experimental Probes : Conduct hydrolysis kinetics (monitored by HPLC) or electrophilic substitution reactions (e.g., bromination).

Advanced Applications in Materials Science

Q: How might this compound enhance performance in optoelectronic devices? A: The nitro group’s electron-withdrawing nature can modify charge transport in heterostructures. For example:

- Photodetectors : 4-Nitrobenzoic acid (NBA) derivatives improve responsivity in TiO₂/Spiro-OMeTAD interfaces by 70% due to dipole moment alignment .

- Methodology : Fabricate thin films via spin-coating, and test UV-A (380 nm) photoresponse under 0 V bias. Use Kelvin probe force microscopy (KPFM) to measure work function shifts.

Resolving Data Contradictions in Physicochemical Properties

Q: How should researchers address discrepancies in reported solubility or spectroscopic data? A:

Statistical Validation : Apply multivariate regression to reconcile solubility models (e.g., Abraham descriptors vs. experimental ) .

Cross-Validation Techniques :

- Thermal Analysis : Use DSC to detect polymorphic forms affecting solubility.

- Chromatography : HPLC purity checks (>98%) to rule out impurities.

Literature Benchmarking : Compare with structurally similar compounds (e.g., 2-methyl-4-nitrobenzoic acid solubility trends ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.